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molecular formula C5H13NO2S B8689215 3-(Ethanesulfonyl)propan-1-amine

3-(Ethanesulfonyl)propan-1-amine

Cat. No. B8689215
M. Wt: 151.23 g/mol
InChI Key: UDZUCQFIJDKVQY-UHFFFAOYSA-N
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Patent
US05646143

Procedure details

1.0 g of 3-aminopropyl-ethyl sulfide is placed in 35 ml of methanol at 0° C.; 15.5 g of oxone in 35 ml of water are added and the mixture is stirred at 0° C. for 4 hours. 200 ml of water are added and the mixture is extracted with 3×150 ml of dichloromethane. The organic extracts are concentrated by evaporation and purified by FC (10 g of silica gel, ethyl acetate/methanol/conc. ammonia=80:15:5). The title compound is obtained: Rf (ethyl acetate/methanol/conc. ammonia=80:15:5)=0.15.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][S:5][CH2:6][CH3:7].[OH:8]OS([O-])=O.[K+].[OH2:14]>CO>[NH2:1][CH2:2][CH2:3][CH2:4][S:5]([CH2:6][CH3:7])(=[O:8])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NCCCSCC
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
35 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 3×150 ml of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts are concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
purified by FC (10 g of silica gel, ethyl acetate/methanol/conc. ammonia=80:15:5)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCCCS(=O)(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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